ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Description
This compound is a pyrimidine derivative featuring a benzoxazole moiety at position 2, a tetrazole-linked sulfanylmethyl group at position 4, and an ethyl ester at position 4. The benzoxazole and tetrazole groups contribute to hydrogen-bonding interactions, which may enhance target binding affinity .
Properties
Molecular Formula |
C22H18N8O3S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H18N8O3S/c1-2-32-19(31)15-12-23-20(26-21-25-16-10-6-7-11-18(16)33-21)24-17(15)13-34-22-27-28-29-30(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,24,25,26) |
InChI Key |
NXECCEKYVZLFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the tetrazole and pyrimidine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include ethyl chloroformate, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate exhibit promising anticancer properties. In a study evaluating various synthesized derivatives, it was found that certain structural modifications enhanced cytotoxicity against different cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives containing the benzoxazole and tetrazole moieties demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group appears to enhance these properties by increasing membrane permeability .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzoxazole or tetrazole rings can significantly influence the compound's potency and selectivity against specific biological targets .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Evaluation : A study demonstrated that derivatives with specific substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Testing : Another investigation revealed that compounds derived from this chemical structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature.
Structural Analogues
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical Properties
Table 2: Physicochemical Data
- Key Observations :
- The target compound’s tetrazole group likely improves metabolic stability compared to the chlorophenyl analog, as tetrazoles are resistant to oxidative degradation .
- The sulfonamide in Compound 2 () enhances aqueous solubility (>20 mg/mL in DMSO) compared to ester-containing analogs, which are typically less soluble .
Research Tools and Validation
- Structure Validation : Tools like PLATON () ensure accuracy in bond lengths and angles for pyrimidine derivatives .
Biological Activity
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoxazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoxazole moiety and a pyrimidine ring, which are significant in imparting biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. The following sections detail these activities.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it exhibits significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays reported minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL, indicating a strong potential for use as an antibacterial agent compared to standard antibiotics such as oxytetracycline .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing benzoxazole and pyrimidine scaffolds. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
The compound has also exhibited anti-inflammatory properties in preclinical models. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
A notable study conducted by Kumar et al. (2019) explored the synthesis and biological evaluation of similar benzoxazole derivatives. The findings indicated that these compounds could serve as effective inhibitors against key targets in cancer therapy and antimicrobial resistance .
Another study by Hawas et al. (2019) demonstrated that derivatives with similar structural features showed enhanced activity against resistant bacterial strains, emphasizing the relevance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
